molecular formula C8H12Cl2Pd B1172446 (1,2-dichloro-2-phenylethenyl)benzene CAS No. 13700-82-8

(1,2-dichloro-2-phenylethenyl)benzene

Cat. No.: B1172446
CAS No.: 13700-82-8
Attention: For research use only. Not for human or veterinary use.
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Description

Benzene, 1,1’-(1,2-dichloro-1,2-ethenediyl)bis-, (E)- is an organic compound with the molecular formula C14H8Cl4 This compound is characterized by the presence of two benzene rings connected by a 1,2-dichloro-1,2-ethenediyl group in the E-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,1’-(1,2-dichloro-1,2-ethenediyl)bis-, (E)- typically involves the reaction of benzene derivatives with dichloroethylene under specific conditions. One common method is the reaction of 1,2-dichloroethylene with benzene in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,1’-(1,2-dichloro-1,2-ethenediyl)bis-, (E)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dichloroethenediyl group to a more saturated form.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens for halogenation are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

Benzene, 1,1’-(1,2-dichloro-1,2-ethenediyl)bis-, (E)- has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1,1’-(1,2-dichloro-1,2-ethenediyl)bis-, (E)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, whether in a biological system or an industrial process.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1,1’-(1,2-dimethyl-1,2-ethenediyl)bis-, (E)-: Similar structure but with methyl groups instead of chlorine atoms.

    Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-: Contains a 1,2-ethanediyl group instead of a dichloroethenediyl group.

    Benzene, 1,1’-(2,2-dichloroethylidene)bis[4-ethyl-: Similar dichloroethylidene linkage but with ethyl groups on the benzene rings.

Uniqueness

Benzene, 1,1’-(1,2-dichloro-1,2-ethenediyl)bis-, (E)- is unique due to the presence of the dichloroethenediyl group in the E-configuration, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

13700-82-8

Molecular Formula

C8H12Cl2Pd

Molecular Weight

0

Origin of Product

United States

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